

Application Notes and Protocols for the Analytical Standards of Rehmannioside B

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Compound of Interest

Compound Name: *Rehmannioside B*

Cat. No.: *B12397987*

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Introduction

Rehmannioside B is an iridoid glycoside found in the roots of *Rehmannia glutinosa*, a plant integral to traditional medicine.[1][2] As a potential marker compound for the quality control and standardization of *Rehmannia glutinosa* and its derived products, accurate and robust analytical methods are crucial for its quantification and characterization.[3] This document provides detailed application notes and protocols for the analysis of **Rehmannioside B** using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methodologies are essential for pharmacokinetic studies, quality control, and clinical investigations involving **Rehmannioside B**. [2]

Data Presentation

Physicochemical and Spectroscopic Data

While extensive quantitative data on the biological activity of **Rehmannioside B** is limited in publicly available literature, its physicochemical and spectroscopic properties have been characterized.[4] **Rehmannioside B** is a structural isomer of Rehmannioside A. [5][6]

Parameter	Data	Source
Molecular Formula	C ₁₉ H ₃₄ O ₈	[5]
Observed m/z ([M+Na] ⁺)	413.2158	[5]
Purity (Commercial Sources)	≥98% (typical)	[7]
Solubility	Soluble in Methanol	[8]

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry in positive ion mode using electrospray ionization (ESI) typically shows **Rehmannioside B** as a sodium adduct.[5] The fragmentation of iridoid glycosides like **Rehmannioside B** often involves the loss of the glucose molecule (162 Da).[5]

Ion	Observed m/z	Deduced Molecular Formula
[M+Na] ⁺	413.2158	C ₁₉ H ₃₄ O ₈ Na

Table 1: High-Resolution Mass Spectrometry data for **Rehmannioside B** in positive ion mode.
[5]

Experimental Protocols

Quantification of Rehmannioside B using HPLC-UV

High-Performance Liquid Chromatography with UV detection is a widely used, reliable, and robust method for the quantitative analysis of **Rehmannioside B** in herbal materials.[1][9]

Instrumentation and Materials:

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[1]
- Analytical balance
- Ultrasonic bath

- Centrifuge
- Volumetric flasks and pipettes
- Syringes and 0.22 µm syringe filters
- **Rehmannioside B** reference standard (purity ≥ 98%)[9]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- Ultrapure water

Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
Mobile Phase	A: Acetonitrile; B: 0.1% Formic Acid in Water
Gradient Program	0-10 min: 5-15% A; 10-25 min: 15-30% A; 25-30 min: 30-50% A
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	203 nm[1] or 210 nm[7][9]
Injection Volume	10 µL

Table 2: HPLC-UV Chromatographic Conditions for **Rehmannioside B** Analysis.[1][9]

Sample Preparation:

- Standard Solution: Prepare a 1 mg/mL stock solution of **Rehmannioside B** reference standard in methanol. Serially dilute the stock solution with methanol to create working standards with concentrations ranging from 1 to 100 µg/mL.[1][9]
- Sample Solution (from *Rehmannia glutinosa* root):
 - Weigh 10 g of powdered *Rehmannia glutinosa* root and place it in a flask.[3]
 - Add 100 mL of 70% ethanol.[3]
 - Perform ultrasonic extraction for 30 minutes at room temperature.[3]
 - Filter the extract and concentrate it using a rotary evaporator.[3]
 - Dissolve the dried extract in methanol to a final concentration of approximately 1 mg/mL.[9]
 - Filter the solution through a 0.45 µm syringe filter before injection.[7]

Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. The concentration of **Rehmannioside B** in the samples is determined by comparing its peak area to the calibration curve.[3]

Analysis of Rehmannioside B using UPLC-Q-TOF-MS

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers high selectivity and sensitivity for the determination of **Rehmannioside B**, particularly in complex biological matrices.[2][6]

Instrumentation and Materials:

- UPLC system coupled to a Q-TOF mass spectrometer with an ESI source.[5]
- Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.[2]
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

- Ultrapure water
- **Rehmannioside B** reference standard

Chromatographic and Mass Spectrometry Conditions:

Parameter	Value
Column	Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 μ m)
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Program	0-1 min, 1% B; 1-3 min, 1-3% B; 3-10 min, 3-11% B; 10-22 min, 11-30% B; 22-25 min, 30-100% B; 25-27 min, 100% B
Flow Rate	0.3 mL/min
Column Temperature	30°C
Injection Volume	3 μ L
Ionization Mode	Electrospray Ionization (ESI), positive ion mode
Scan Range	m/z 100-1000
Capillary Voltage	3.0 - 4.0 kV
Source Temperature	120 - 150°C
Desolvation Gas Temperature	350 - 450°C

Table 3: UPLC-Q-TOF-MS Parameters for **Rehmannioside B** Analysis.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Sample Preparation:

- Standard Solutions: Prepare a 1 mg/mL primary stock solution of **Rehmannioside B** in methanol. Serially dilute with a 50:50 mixture of methanol and water to prepare working standards.[\[2\]](#)

- Biological Matrix (e.g., Plasma): To 100 μ L of plasma, add 300 μ L of acetonitrile containing an internal standard for protein precipitation. Vortex and centrifuge. The supernatant is then analyzed.[\[2\]](#)

Structural Analysis of Rehmannioside B using NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the complete structural elucidation of novel organic molecules like **Rehmannioside B**.[\[10\]](#)

Instrumentation and Materials:

- High-field NMR spectrometer (e.g., 500 MHz)
- NMR tubes
- Purified **Rehmannioside B** (5-10 mg)
- Deuterated pyridine (Pyridine- d_5)

Experimental Protocol:

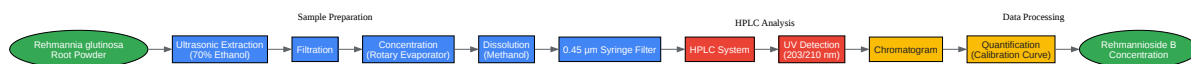
- Sample Preparation: Accurately weigh 5-10 mg of purified **Rehmannioside B** and dissolve it in 0.5 mL of Pyridine- d_5 .[\[10\]](#)
- NMR Experiments: Acquire a suite of 1D and 2D NMR spectra for unambiguous assignment of all proton and carbon signals.[\[10\]](#)
 - 1D NMR: ^1H and ^{13}C NMR
 - 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[\[10\]](#)

Key Parameters for HMBC Experiment:

Parameter	Value
Pulse Sequence	Standard HMBC with gradient selection
Spectral Width (F2 - ^1H)	12-15 ppm
Spectral Width (F1 - ^{13}C)	200-220 ppm
Long-range coupling delay (^1JCH)	Optimized for 4-10 Hz

Table 4: Key Parameters for HMBC NMR Experiment.[10]

Visualizations

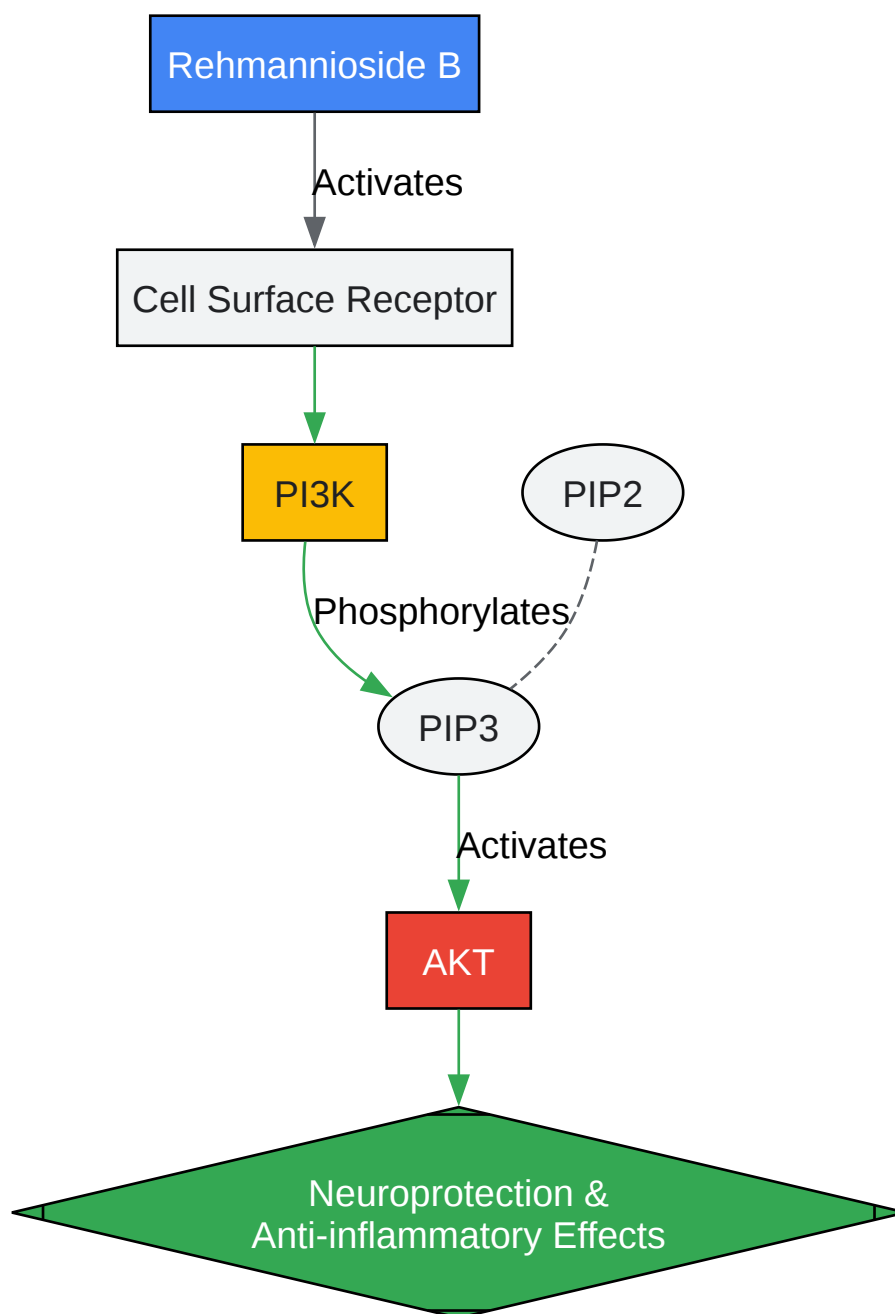


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Caption: Experimental workflow for the HPLC analysis of **Rehmannioside B**.

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Caption: General workflow for the UPLC-Q-TOF-MS analysis of **Rehmannioside B**.



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Caption: Proposed activation of the PI3K/AKT signaling pathway by **Rehmannioside B**.^[5]

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